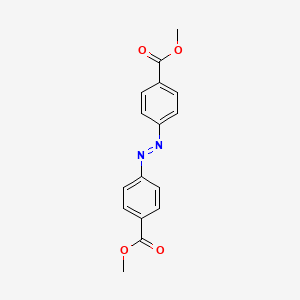

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

Description

BenchChem offers high-quality Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 4-[(4-methoxycarbonylphenyl)diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-21-15(19)11-3-7-13(8-4-11)17-18-14-9-5-12(6-10-14)16(20)22-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNNNVCIKCUWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342899 | |

| Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-91-2 | |

| Record name | Dimethyl 4,4'-[(E)-diazenediyl]dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis & Properties of Dimethyl Azobenzene-4,4'-dicarboxylate

This technical guide details the synthesis, characterization, and physicochemical properties of Dimethyl Azobenzene-4,4'-dicarboxylate (Me₂AZBDC). It is structured to provide actionable, high-level insights for researchers dealing with photo-responsive materials and Metal-Organic Frameworks (MOFs).

Executive Summary

Dimethyl Azobenzene-4,4'-dicarboxylate (CAS: 5320-91-2) is a critical photo-responsive linker used primarily in the fabrication of stimuli-responsive Metal-Organic Frameworks (e.g., azo-UiO-66) and liquid crystalline materials. Its reversible trans-cis photoisomerization allows for the external control of pore geometry and surface properties in material science applications.

This guide prioritizes the Oxidative Coupling synthetic route over the reductive nitro-coupling method. While the latter is common for simple azobenzenes, the oxidative route using active Manganese Dioxide (MnO₂) is chemically superior for this specific ester, as it eliminates the risk of ester hydrolysis inherent in high-pH reductive protocols.

Part 1: Chemical Identity & Structural Significance[1]

The molecule consists of two methyl benzoate moieties linked by a central azo (-N=N-) bond. The rigidity of the phenyl rings combined with the photo-active azo bridge creates a robust "molecular switch."

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Specification |

| IUPAC Name | Dimethyl (E)-4,4'-(diazene-1,2-diyl)dibenzoate |

| Common Abbreviation | Me₂AZBDC / Me₂azbdc |

| CAS Number | 5320-91-2 |

| Molecular Formula | C₁₆H₁₄N₂O₄ |

| Molecular Weight | 298.30 g/mol |

| Melting Point | 238 – 243 °C (Crystalline Solid) |

| Appearance | Orange to reddish-brown crystalline powder |

| Solubility | Soluble in CHCl₃, DCM, THF; Low solubility in alcohols; Insoluble in water |

Part 2: Synthesis Protocol (Oxidative Coupling)

Strategic Rationale

The "Gold Standard" for synthesizing the ester form is the oxidative coupling of Methyl 4-aminobenzoate .

-

Why not Nitro-Reduction? The reduction of Methyl 4-nitrobenzoate typically requires Zn/NaOH or Glucose/NaOH. The high pH in these protocols frequently hydrolyzes the methyl ester groups to carboxylic acids (forming the salt of the diacid), requiring a subsequent re-esterification step.

-

Why MnO₂? Active Manganese Dioxide provides a heterogeneous, neutral-pH oxidation environment that preserves the ester functionality while efficiently coupling the primary amines.

Experimental Workflow

Reagents:

-

Precursor: Methyl 4-aminobenzoate (CAS: 619-45-4)[1]

-

Oxidant: Active Manganese Dioxide (MnO₂) (activated grade, ~85%)

-

Solvent: Toluene (anhydrous) or Chloroform (CHCl₃)

Protocol:

-

Activation: If using older MnO₂, activate it by heating at 110°C for 24 hours prior to use to ensure surface active sites are free of water.

-

Dissolution: Dissolve Methyl 4-aminobenzoate (1.0 eq) in Toluene (0.1 M concentration).

-

Oxidation: Add Active MnO₂ (5.0 – 10.0 eq). A large excess is required because the reaction is surface-dependent.

-

Reflux: Heat the mixture to reflux (110°C for Toluene) under a Dean-Stark trap (optional, to remove water) for 12–24 hours. The solution will darken significantly.

-

Filtration: Filter the hot solution through a Celite pad to remove the spent manganese oxides. Wash the pad with hot toluene or DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a mixture of Chloroform/Ethanol or pure Ethyl Acetate to yield orange needles.

Workflow Visualization

Caption: Figure 1: Oxidative coupling workflow using MnO₂ to preserve ester functionality.

Part 3: Physicochemical & Photochemical Properties[16]

Spectroscopic Characterization (NMR)

The symmetry of the trans isomer results in a simplified ¹H-NMR spectrum.

-

Solvent: CDCl₃

-

Aromatic Region: An AA'BB' system is observed. Two doublets appear between 7.90 ppm and 8.20 ppm .

-

Ortho to Ester: ~8.18 ppm (d, 4H)

-

Ortho to Azo: ~7.96 ppm (d, 4H)

-

-

Aliphatic Region: A sharp singlet at ~3.96 ppm (s, 6H) corresponding to the two methyl ester (-COOCH₃) groups.

Photoisomerization

The defining feature of Me₂AZBDC is its ability to switch between trans (stable) and cis (metastable) states.

-

Trans → Cis: Triggered by UV light (λ ≈ 365 nm ). This excitation (π → π*) causes a geometric change, reducing the distance between the 4,4' carbons from ~9.0 Å to ~5.5 Å.

-

Cis → Trans: Triggered by Visible light (Blue, λ ≈ 450 nm ) or thermal relaxation (Δ). The cis isomer is thermally unstable and will revert to trans in the dark over time (hours to days depending on solvent polarity).

Isomerization Cycle Diagram

Caption: Figure 2: Reversible photoisomerization cycle of Me₂AZBDC showing geometric contraction.

Part 4: Applications in Material Science[5]

Metal-Organic Frameworks (MOFs)

Me₂AZBDC is the precursor to the dicarboxylic acid linker (H₂AZBDC) used in UiO-66-AZO and other pillared-layer MOFs.

-

Usage Note: For MOF synthesis, the ester is typically hydrolyzed to the acid form before solvothermal synthesis, or hydrolyzed in situ if the MOF synthesis conditions (e.g., DMF/Acid modulators) allow.

-

Effect: Incorporation of the azo linker allows the MOF pore size to be dynamically regulated by light, altering gas adsorption (CO₂) selectivity or drug release rates.

Surface Functionalization

The ester groups can be chemically modified (e.g., reduced to alcohols or hydrolyzed to acids) to anchor the photoswitch onto surfaces (Silica, Gold) for creating "smart" wettability surfaces or light-driven molecular machines.

References

-

Tokyo Chemical Industry (TCI). "Dimethyl Azobenzene-4,4'-dicarboxylate Product Specifications." TCI Chemicals.[2] Link

-

Mogale, R., et al. (2022). "Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs." Molecules, 27(4), 1370. Link

-

Hajibeygi, M., et al. (2011). "Synthesis for azobenzene 4,4'-dicarboxylic acid via oxidative coupling." ResearchGate / Int. J. Pharmaceutics.[3] Link

-

Sigma-Aldrich. "Methyl 4-aminobenzoate (Precursor) Product Data." Merck KGaA. Link

Sources

Technical Guide: Photoresponsive Properties of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

This guide provides a comprehensive technical analysis of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester , a pivotal photoswitching building block in materials science.

Executive Summary

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester (CAS: 5320-91-2) is a symmetric, photochromic molecule extensively utilized as a ligand in Metal-Organic Frameworks (MOFs) and Surface-Mounted MOFs (SURMOFs).[1] Its value lies in its reversible trans-to-cis photoisomerization, which induces a significant geometric change (approx. 3.5 Å reduction in end-to-end distance).[2] This property allows researchers to dynamically modulate the pore size, gas adsorption capacity, and catalytic activity of porous materials using light as a non-invasive trigger.

Molecular Architecture & Synthesis

Structural Properties

The molecule consists of two phenyl rings linked by an azo (-N=N-) bridge, with methyl ester groups at the para (4,4') positions.

-

Trans-Isomer: Planar, thermodynamically stable, zero dipole moment (approximate).

-

Cis-Isomer: Non-planar (twisted), metastable, non-zero dipole moment (approx. 3.0 D).

Synthesis Protocol

While oxidative coupling of methyl 4-aminobenzoate is a viable route, the esterification of Azobenzene-4,4'-dicarboxylic acid offers higher purity for MOF applications.

Protocol: Acid-Catalyzed Esterification

-

Reagents: Suspend Azobenzene-4,4'-dicarboxylic acid (1 eq) in anhydrous methanol (excess).

-

Catalyst: Add Thionyl Chloride (

, 3 eq) dropwise at 0°C to generate in-situ HCl. -

Reflux: Heat to reflux (65°C) for 12–24 hours. The suspension clears as the ester forms.

-

Workup: Cool to RT. Precipitate with ice-cold water. Filter and wash with

(sat. aq.) to remove acid traces. -

Purification: Recrystallize from hot ethanol or ethyl acetate.

Figure 1: Synthesis workflow for the dimethyl ester via acid-catalyzed esterification.

Photoisomerization Mechanism[3]

The core functionality is the reversible switching between the trans and cis states. This process is governed by the excitation of the azo group's electrons.[3]

Electronic Transitions

-

Transition (UV): Irradiation at ~365 nm excites the molecule to the

- Transition (Visible): Irradiation at >420 nm (or thermal relaxation) reverts the molecule to the trans state.

Figure 2: Photoisomerization cycle showing the contraction and expansion mechanism.

Spectroscopic Characterization & Kinetics[4][5][6][7]

UV-Vis Absorption Profile

The ester exhibits distinct spectral features dependent on its isomeric state.

| Feature | Wavelength ( | Description |

| Trans | 320–335 nm | Strong absorption. Decreases significantly upon UV irradiation. |

| Trans | ~440 nm | Weak, forbidden transition. |

| Cis | ~280–290 nm | Hypsochromic shift (blue shift) relative to trans. |

| Cis | ~440–450 nm | Intensity increases significantly in the Cis state. |

Thermal Relaxation Kinetics

Unlike "push-pull" azobenzenes (which relax in milliseconds), the dicarboxylate ester has a moderate thermal relaxation rate, making it suitable for applications requiring a stable cis state over minutes to hours.

-

Order: First-order kinetics.

-

Rate Constant (

): -

Half-life (

): Approximately 30–40 minutes in solution at 25°C. -

Solvent Effect: Polar solvents generally accelerate the cis-to-trans thermal relaxation slightly due to stabilization of the transition state.

Applications in MOFs (Metal-Organic Frameworks)[6][8][9]

The primary industrial application of the dimethyl ester is as a precursor for stimuli-responsive MOFs (e.g., Zr-AZB, Al-AZB).

-

Gating Mechanism: The trans ligand keeps MOF pores open. Upon UV irradiation, the cis ligand bends, effectively reducing pore size or altering the pore shape.

-

Gas Separation: Used to selectively adsorb

by switching the pore environment to favor specific quadrupole interactions. -

Cargo Release: In drug delivery, the "squeezing" motion of the framework upon isomerization can expel guest molecules (drugs) trapped within the pores.

Experimental Protocols

Protocol: Measuring Isomerization Kinetics

Objective: Determine the thermal relaxation rate constant (

-

Preparation: Dissolve the ester in DMF to a concentration of

M. -

Irradiation: Expose the sample to a 365 nm UV LED (approx. 10 mW/cm²) for 10 minutes to reach the Photostationary State (PSS).

-

Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer.

-

Data Collection: Record absorbance at

(330 nm) every 60 seconds for 3 hours in the dark. -

Analysis:

-

Plot

vs. Time ( -

The slope of the linear fit corresponds to

. -

Calculate half-life:

.

-

References

-

BenchChem. Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester | 5320-91-2.[1]Link

-

MDPI. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. Molecules 2022, 27, 1370. Link

-

PubMed Central. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Materials (Basel). 2021 Jul; 14(14): 3945. Link

-

TCI Chemicals. Dimethyl Azobenzene-4,4'-dicarboxylate Product Specifications.Link

-

ChemicalBook. Azobenzene-4,4'-dicarboxylic acid dimethyl ester Spectral Data.Link

Sources

"potential applications of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester in materials science"

Executive Summary

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester (CAS: 5320-91-2) serves as a critical photo-responsive building block in advanced materials science.[1] It functions primarily as a precursor to "molecular switches"—moieties that reversibly change geometry and dipole moment upon irradiation. This guide details its application in synthesizing Stimuli-Responsive Metal-Organic Frameworks (MOFs) and Photomechanical Liquid Crystal Polymers (LCPs) .

By leveraging the trans-cis photoisomerization of the azobenzene core, researchers can engineer materials that "breathe" (alter pore size) or "move" (macroscopic actuation) in response to light, enabling non-invasive control for drug delivery and soft robotics.

Molecular Architecture & Photo-Physics

The utility of this compound lies in the diazene (-N=N-) bridge connecting two benzoate esters.

The Isomerization Mechanism

Upon excitation with UV light (

-

Length Contraction: The distance between the para-carbons decreases from ~9.0 Å (trans) to ~5.5 Å (cis).[2]

-

Dipole Moment: Increases from ~0 D (trans) to ~3.0 D (cis).

Relaxation back to the trans state occurs thermally or via irradiation with visible light (

Quantitative Properties

| Property | Trans-Isomer | Cis-Isomer | Impact on Material |

| Geometry | Planar | Bent / Twisted | Controls pore aperture in MOFs |

| End-to-End Distance | ~9.0 Å | ~5.5 Å | Drives contraction in polymers |

| Dipole Moment | ~0 Debye | ~3.0 Debye | Alters wettability/solubility |

| Absorption Max | ~330 nm | ~440 nm | Defines activation wavelength |

Application Domain: Stimuli-Responsive MOFs

In Metal-Organic Frameworks (MOFs), the dimethyl ester is typically hydrolyzed to Azobenzene-4,4'-dicarboxylic acid (H₂AZB) to serve as a linear linker.[1] The resulting MOF (e.g., Zr-AZB or Al-AZB) acts as a "smart sponge" where light regulates the uptake and release of guest molecules.

Experimental Protocol: Synthesis of Photo-Switchable Zr-AZB MOF

Objective: Synthesize a Zr-based MOF capable of light-triggered cargo release. Precursor Role: The dimethyl ester is preferred as the starting material over the acid to ensure high purity via recrystallization before hydrolysis, preventing defect formation in the MOF lattice.

Phase A: Precursor Preparation (Hydrolysis)

-

Dissolution: Dissolve 1.0 g Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester in 20 mL THF/Water (1:1).

-

Saponification: Add 1.5 eq. NaOH and reflux at 80°C for 4 hours. Causality: Complete conversion to the disodium salt is required to remove methyl groups.

-

Acidification: Acidify with 1M HCl to pH 2. Precipitate the orange solid (H₂AZB).

-

Purification: Wash with cold water and dry under vacuum.

Phase B: Solvothermal MOF Synthesis

-

Solution Preparation: Dissolve ZrCl₄ (1 eq.) and H₂AZB (1 eq.) in DMF (Dimethylformamide). Add Acetic Acid (30 eq.) as a modulator.

-

Technical Insight: Acetic acid competes with the linker for metal coordination, slowing nucleation and promoting large, defect-free crystal growth.

-

-

Reaction: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours.

-

Activation: Centrifuge the resulting orange powder. Solvent exchange with ethanol (3x over 24 hours) to remove trapped DMF.

-

Drying: Activate under vacuum at 100°C.

Phase C: Validation (Self-Validating Step)

-

PXRD (Powder X-Ray Diffraction): Confirm crystallinity matches the UiO-66 topology.

-

UV-Vis Spectroscopy: Disperse MOF in ethanol. Irradiate with 365 nm light. A decrease in the

band (330 nm) and appearance of the

Application Domain: Photomechanical Liquid Crystal Polymers

Here, the dimethyl ester is used directly as a monomer. Through transesterification with diols, it forms Main-Chain Liquid Crystal Elastomers (LCEs). These materials function as artificial muscles, contracting macroscopically when illuminated.

Experimental Protocol: Melt Polycondensation

Objective: Create a photo-responsive polymer film.

-

Monomer Mixing: Combine Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester (10 mmol) and 1,6-Hexanediol (11 mmol) in a reactor. Add catalyst Ti(OBu)₄ (0.1 wt%).

-

Causality: Slight excess of diol compensates for volatility and ensures hydroxyl-terminated chains.

-

-

Transesterification (Oligomerization): Heat to 160°C under N₂ flow for 2 hours. Methanol byproduct is distilled off.

-

Polycondensation: Increase temperature to 220°C and apply high vacuum (< 0.1 mbar) to drive the equilibrium toward high molecular weight polymer.

-

Film Casting: Dissolve the resulting polymer in chloroform, cast onto a Teflon substrate, and dry.

-

Alignment (Critical Step): Stretch the film at

(glass transition) and crosslink (if using a crosslinker) to align the liquid crystal domains.-

Technical Insight: Without alignment, the molecular contractions cancel out. Aligned domains sum up to produce macroscopic movement.

-

Visualizations

Photoisomerization Cycle

The following diagram illustrates the energy states and transition pathways of the azobenzene core.

Figure 1: The reversible photo-switching cycle of the azobenzene moiety, driving the mechanical and chemical changes in the material.[1][2][3][4]

MOF Synthesis Workflow

This workflow details the conversion of the ester precursor into a functional "breathing" MOF.

Figure 2: Step-by-step workflow for converting the dimethyl ester precursor into a functional Metal-Organic Framework.

References

-

National Institutes of Health (PMC). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. [Link]

-

MDPI (Molecules). Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. [Link][3]

-

Royal Society of Chemistry (Chem. Soc. Rev.). Photoisomerization in different classes of azobenzene. [Link]

-

arXiv. The effects of network architecture on the photomechanical performance of azo-acrylate liquid crystal elastomers. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

"exploring the electronic absorption spectra of azobenzene esters"

Executive Summary

This guide provides a rigorous technical examination of the electronic absorption spectra of azobenzene esters—a critical class of photochromic molecules used in photopharmacology and materials science. Unlike generic azo dyes, ester derivatives offer unique tunability and conjugation potential. This document details the theoretical underpinnings of their electronic transitions, provides a self-validating experimental protocol for spectral characterization, and analyzes the structural factors (substituents, solvents) that dictate their optical behavior.

Molecular Architecture & Chromophoric Properties

The azobenzene core consists of two phenyl rings linked by an azo bond (

Electronic Transitions

The UV-Vis spectrum of azobenzene esters is dominated by two distinct electronic transitions:

-

Transition (

-

Character: Symmetry-allowed, high intensity (

). -

Location: Typically

nm (UV region). -

Behavior: This band drives the trans-to-cis photoisomerization. In ester derivatives, this band often undergoes a bathochromic (red) shift due to extended conjugation if the ester is directly attached to the

-system.

-

-

Transition (

-

Character: Symmetry-forbidden (low overlap integral), low intensity (

). -

Location: Typically

nm (Visible region). -

Behavior: This weak band is responsible for the cis-to-trans reverse isomerization. It is structurally sensitive; the cis isomer often has a more intense

band than the trans isomer because the non-planar geometry of the cis form breaks the symmetry that forbids the transition.

-

The Isomerization Cycle

The utility of azobenzene esters lies in their reversible photoisomerization.[1] Upon UV irradiation, the thermodynamically stable trans (E) isomer converts to the metastable cis (Z) isomer. This process is reversible via visible light irradiation or thermal relaxation.[2]

Figure 1: The reversible photoisomerization cycle of azobenzene esters.

Experimental Framework: Spectral Characterization Protocol

Objective: To accurately determine the absorption maxima (

Prerequisites:

-

Solvent: Spectroscopic grade Methanol or DMSO (Solvent choice affects

via solvatochromism). -

Concentration:

M to -

Equipment: Double-beam UV-Vis Spectrophotometer, temperature controller, UV LED (365 nm), Visible LED (450 nm).

Step-by-Step Methodology

-

Baseline Correction:

-

Fill two matched quartz cuvettes with pure solvent.

-

Run a baseline scan (200 nm – 600 nm) to subtract solvent absorption.

-

Why: Ensures that the recorded signal is exclusively from the chromophore.

-

-

Sample Preparation (The "Dark" Sample):

-

Prepare a stock solution of the azobenzene ester in the dark (or under red light).

-

Dilute to approx.

. -

Critical Check: The initial spectrum represents the >99% trans isomer (thermodynamically stable state).

-

-

Irradiation & PSS Determination:

-

Place the cuvette in the holder.

-

Irradiate the sample in situ (from the top of the cuvette) with the UV LED (365 nm) while stirring.

-

Acquire spectra every 10 seconds until the spectrum stops changing.

-

Result: This final stable spectrum is the UV-PSS (Photostationary State under UV), typically a mixture of 80-95% cis and 5-20% trans.

-

-

Thermal Relaxation (Kinetics):

-

Turn off the UV source.

-

Measure absorbance at

(of the trans form) as a function of time. -

Analysis: Fit the data to a first-order kinetic model to determine the thermal half-life (

).

-

Figure 2: Experimental workflow for spectral characterization.

Spectral Analysis & Interpretation

Isosbestic Points

When overlaying the time-dependent spectra during irradiation, you should observe sharp isosbestic points (specific wavelengths where absorbance remains constant).

-

Significance: The presence of clear isosbestic points confirms a clean two-component system (trans

cis) without degradation or side reactions. -

Absence: If isosbestic points are blurred, it indicates photodegradation or the formation of aggregates.

Calculating Isomer Ratios

Determining the exact ratio of cis to trans at the PSS is difficult solely by UV-Vis because the spectra overlap.

-

The Gold Standard: Use

-NMR in deuterated solvent. The aromatic protons of the cis isomer are shielded (upfield shift) relative to the trans isomer due to the ring-current effect of the non-planar geometry. -

Integration: Integrate the distinct proton signals to quantify the ratio

.

Structural Influences: Tuning the Spectra

The position of the absorption bands can be tuned by modifying the ester structure. This is governed by the Hammett equation, relating reaction rates and equilibrium constants to substituent effects.

Substituent Effects (Hammett Correlation)

The electronic nature of the ester and other ring substituents shifts the

| Substituent Type | Example | Electronic Effect | Spectral Shift ( | Mechanism |

| Electron Withdrawing (EWG) | Lowers LUMO energy | Red Shift (Bathochromic) | Increases dipole moment change; stabilizes excited state. | |

| Electron Donating (EDG) | Raises HOMO energy | Red Shift (Bathochromic) | Push-pull systems (D- | |

| Ortho-Substitution | Steric/Electronic | Separation of Bands | Decouples the |

Solvatochromism

Azobenzene esters exhibit positive solvatochromism.

-

Non-polar solvents (Hexane): Vibrational fine structure is often visible;

is blue-shifted. -

Polar solvents (DMSO/Ethanol): The

band red-shifts and broadens. Polar solvents stabilize the more polar excited state (

Applications in Photopharmacology[3][4][5][6][7]

The precise characterization of these spectra is the foundation of Photopharmacology —the design of light-activated drugs.

Design Principles

-

Red-Shifting: Standard azobenzenes require UV light (365 nm), which is toxic to cells and has poor tissue penetration. By adding strong push-pull ester/amino networks (e.g., "Azobenzene-400" or "Red-shifted Azobenzenes"), researchers shift the activation wavelength into the visible ("therapeutic window," 600-900 nm).

-

Thermal Bistability: For drugs that need to stay "on" without constant irradiation, the cis isomer must be thermally stable. Ortho-fluorinated esters increase this stability by reducing the electron density of the azo bond.

Case Study: Ion Channel Blockers

Azobenzene esters are frequently attached to quaternary ammonium heads to create Photochromic Ligands (PCLs) .

-

Trans-form: Extended, blocks the ion channel pore (Potassium channels).

-

Cis-form: Bent, too short to reach the binding site; channel opens.

-

Validation: The spectral PSS data directly correlates to the biological "switching efficiency" measured in patch-clamp experiments.

References

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews. [Link]

-

Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[1][3][4][5][6] Chemical Society Reviews. [Link]

-

Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular switches. Chemical Society Reviews. [Link]

-

Dong, M., et al. (2015). Red-Shifted Azobenzene Photoswitches for in Vivo Applications. Accounts of Chemical Research. [Link]

-

Rau, H. (1973). Photoisomerization of azobenzenes. Angewandte Chemie International Edition. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. studenttheses.uu.nl [studenttheses.uu.nl]

- 5. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 1H NMR assay for measuring the photostationary States of photoswitchable ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

"theoretical calculations of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester isomerization"

Executive Summary

Azobenzene-4,4'-dicarboxylic acid dimethyl ester (AZB-Me2 ) represents a critical class of photoswitches, primarily serving as a precursor for stimuli-responsive Metal-Organic Frameworks (MOFs) and Surface-Anchored MOFs (SURMOFs). Unlike simple azobenzene, the para-ester substitution introduces specific electronic push-pull effects and steric considerations that alter isomerization kinetics—parameters critical for designing efficient molecular machines.

This guide provides a rigorous computational framework for modeling the trans

Theoretical Framework & Computational Strategy

Electronic Structure Methods

For AZB-Me2, standard B3LYP calculations often fail to capture the long-range charge transfer characteristics introduced by the carbonyl groups. Therefore, the following "Gold Standard" protocol is recommended:

-

Functionals:

-

Ground State (Optimization/TS):

B97X-D or CAM-B3LYP . These range-separated hybrids correctly model the energetic ordering of the -

Excited State (TD-DFT): PBE0 or CAM-B3LYP . PBE0 is often superior for reproducing the absolute

of azo-dyes, while CAM-B3LYP better describes Rydberg states.

-

-

Basis Sets:

-

Optimization: def2-SVP (speed/accuracy balance).

-

Final Energy/Properties: def2-TZVP (eliminates basis set superposition error).

-

-

Solvation:

-

IEF-PCM or SMD (Solvation Model based on Density). Methanol (

) or DMSO (

-

Isomerization Mechanisms

The isomerization of AZB-Me2 proceeds via two distinct pathways, which must be probed independently:

-

Inversion (Thermal): One N=N-C angle linearizes to

. This is generally the dominant thermal relaxation pathway ( -

Rotation (Photochemical): The C-N=N-C dihedral twists to

. This pathway typically involves a Conical Intersection (CI) between

Experimental Protocols (Computational)

Workflow Visualization

The following diagram outlines the logical flow for a complete characterization study.

Caption: Logical workflow for characterizing the dual-pathway isomerization of AZB-Me2.

Step-by-Step Methodology

Phase 1: Ground State Validation

-

Construct Initial Geometry: Build trans-AZB-Me2 with

symmetry constraints initially, then relax to -

Optimization: Run Opt+Freq to ensure a true minimum (NImag=0).

-

Self-Validation Check: The N=N bond length should be

Å (trans) and

-

Phase 2: Transition State (TS) Search

For the ester derivative, the Inversion mechanism is often energetically favored over rotation in the ground state due to the conjugation of the ester group.

-

Guess Structure: Distort one N=N-C angle to

. -

Command (Gaussian Example): #p opt=(ts, calcfc, noeigentest) wb97xd/def2svp scrf=(smd,solvent=methanol)

-

Validation: The TS must have exactly one imaginary frequency (NImag=1).

-

Inversion Mode: Imaginary vector corresponds to the in-plane bending of the N-C bond.

-

Rotation Mode: Imaginary vector corresponds to the torsion of the N=N bond.

-

Phase 3: Excited State Topology (TD-DFT)

-

Vertical Excitation: Calculate the first 6-10 singlet states at the optimized ground state geometry.

-

Analysis: Identify the

(-

Note: In AZB-Me2, the ester group causes a redshift. Expect

around 320-340 nm.

-

Data Interpretation & Expected Values

The following table summarizes theoretical benchmarks derived from high-level DFT studies on azobenzene dicarboxylates. Use these ranges to validate your calculations.

| Parameter | Trans-AZB-Me2 | Cis-AZB-Me2 | Transition State (Inversion) |

| Geometry (Dihedral) | N/A (Linear Angle) | ||

| Dipole Moment | High | ||

| Relative Energy ( | |||

| N/A | |||

| Oscillator Strength ( | High ( | Low ( | N/A |

Mechanism Diagram: Potential Energy Surface

The interplay between the

Caption: Photochemical (red path) vs. Thermal (green path) isomerization cycles.

Case Study Application: MOF Sterics

When AZB-Me2 is incorporated into MOFs (e.g., Zr-AZB), the "free" rotation described above is often hindered.

-

Restricted Rotation: Theoretical calculations must account for the mechanical strain imposed by the lattice.

-

Protocol Adjustment: Perform a "Relaxed Scan" of the C-N=N-C dihedral while freezing the distance between the terminal carboxylate carbons to match the MOF lattice constant.

-

Outcome: You will likely observe a significantly higher barrier or a destabilized cis state, explaining why some MOFs show reduced photoswitching fatigue or quantum yields.

References

-

Isomerization Mechanisms of Azobenzenes: Crecca, C. R., & Roitberg, A. E. (2006).[1][2] Theoretical study of the isomerization mechanism of azobenzene and disubstituted azobenzene derivatives. [1]

-

TD-DFT Benchmarks for Azo Dyes: Jacquemin, D., et al. (2009). TD-DFT Performance for the Visible Absorption Spectra of Organic Dyes.

-

Azobenzene Dicarboxylate in MOFs (Kinetics): Titus, M. S., et al. (2022).[3][4] Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based MOFs. [3][4][5]

-

Solvent Effects on Isomerization: Dokić, J., et al. (2009). Cis–Trans Isomerization of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. [6]

Sources

- 1. Theoretical study of the isomerization mechanism of azobenzene and disubstituted azobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Trans-Cis Kinetic Study of Azobenzene-4,4'-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cis-Trans isomerisation of azobenzenes studied by laser-coupled NMR spectroscopy and DFT calculations - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Comprehensive Protocol for the Photoisomerization of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

Introduction: The Power of a Molecular Switch

Azobenzene and its derivatives are a cornerstone of photopharmacology and smart materials, prized for their ability to function as molecular switches.[1][2] This capability stems from a reversible isomerization between two distinct geometric forms—trans and cis—around the central nitrogen-nitrogen double bond (N=N). This transformation can be precisely controlled by light.[1][2] The thermally stable trans isomer can be converted to the metastable cis isomer upon irradiation with UV light. The reverse process, from cis back to trans, can be triggered by visible light or occurs spontaneously through thermal relaxation in the dark.[2]

The structural change between these isomers is significant, altering the molecule's dipole moment, geometry, and absorption spectrum. This allows for the light-induced modulation of biological systems, material properties, and chemical reactions.[3][4][5] Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester is a particularly relevant derivative, often used as a linker in functional materials like metal-organic frameworks (MOFs).[3][4][6]

This application note provides a robust, field-tested protocol for inducing and analyzing the photoisomerization of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester. It is designed for researchers in materials science, chemistry, and drug development, offering not just a series of steps, but the scientific rationale behind them to ensure reproducible and accurate results.

The Photochemical Mechanism: A Tale of Two States

The photoisomerization of azobenzene is governed by the selective excitation of electrons into different molecular orbitals. The process can be understood through two key electronic transitions:

-

π → π* Transition: This is a strongly allowed transition, resulting in a high-intensity absorption band typically in the UV region (~320-360 nm for the trans isomer). Irradiating at this wavelength is the most common method to efficiently drive the trans → cis isomerization.[2]

-

n → π* Transition: This is a formally forbidden transition, leading to a much weaker absorption band in the visible region of the spectrum (~440 nm).[2] The cis isomer has a more prominent n → π* absorption band than the trans isomer. Irradiation within this band selectively excites the cis isomer, driving it back to the trans form.

Upon absorption of a photon, the molecule is promoted to an excited electronic state (S1 or S2). From here, it undergoes rapid relaxation and structural rearrangement, ultimately returning to the ground electronic state (S0) as either the cis or trans isomer.[2] The specific pathway, whether through rotation or inversion around the N=N bond, can be influenced by the substituents on the phenyl rings and the polarity of the solvent.[7][8]

Caption: Reversible photoisomerization of azobenzene between the trans and cis states.

Pre-Experimental Considerations: Setting the Stage for Success

The success of a photoisomerization experiment hinges on the careful selection of key parameters. The choices made here directly impact isomerization efficiency, kinetics, and the stability of the isomers.

Solvent Selection: The Critical Environment

The solvent does more than just dissolve the compound; it can profoundly influence the isomerization process. Solvent polarity can affect the energy levels of the ground and excited states, thereby altering both the photoisomerization and thermal back-relaxation rates.[6][9][10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Often excellent choices due to their ability to solvate both isomers well. They generally facilitate clean spectral analysis.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Can also be used, but solubility may be a limiting factor. The isomerization mechanism may differ in nonpolar environments.[7]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While viable, hydrogen bonding interactions between the solvent and the azo group can sometimes complicate kinetics.[6]

Recommendation: For Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points due to good solubility and well-documented behavior.[6]

Concentration and Optical Path Length

For quantitative analysis using UV-Vis spectroscopy, it is crucial to work within a concentration range that adheres to the Beer-Lambert Law. An absorbance value between 0.1 and 1.0 at the λmax of the primary absorption band is ideal.

-

Initial Concentration: A starting concentration in the range of 10-50 µM is typical for a standard 1 cm path length quartz cuvette.

-

Self-Screening Effect: At excessively high concentrations, the molecules at the surface of the solution absorb most of the incident light, preventing photons from reaching molecules deeper in the sample. This "inner filter effect" leads to inefficient and non-uniform isomerization.

Materials and Equipment

Chemicals:

-

Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester (Purity >98%)

-

Spectroscopic grade Dimethyl Sulfoxide (DMSO) or other chosen solvent

Equipment:

-

Dual-beam UV-Vis Spectrophotometer

-

Matched pair of quartz cuvettes (1 cm path length)

-

High-power UV LED lamp (e.g., 365 nm) or a filtered mercury lamp

-

Visible light source (e.g., >420 nm LED or a standard lamp with a long-pass filter)

-

Magnetic stirrer and small stir bar

-

Analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes

| Parameter | Recommended Value/Type | Rationale |

| Compound | Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester | Target molecule for photoisomerization. |

| Solvent | Spectroscopic Grade DMSO or DMF | Ensures good solubility and minimal spectral interference.[6] |

| Concentration | 25 µM (approx.) | Optimizes absorbance for UV-Vis analysis in a 1 cm cuvette. |

| UV Wavelength | 365 nm | Efficiently excites the π→π* transition for trans→cis isomerization.[8] |

| Visible Wavelength | > 420 nm | Excites the n→π* transition to drive cis→trans back-isomerization. |

| Temperature | 25 °C | Ensures consistent thermal relaxation kinetics. |

Detailed Experimental Protocol

This protocol is divided into three main stages: baseline characterization of the trans isomer, UV-induced isomerization to the cis isomer, and subsequent back-isomerization to the trans form.

Caption: Experimental workflow for a complete photoisomerization cycle.

Part A: Sample Preparation and Baseline Measurement

-

Prepare Stock Solution: Accurately weigh a small amount of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mM).

-

Prepare Working Solution: Dilute the stock solution to the final working concentration (e.g., 25 µM) using a volumetric flask.

-

Equilibration: Transfer ~3 mL of the working solution to a quartz cuvette. Place the cuvette in the spectrophotometer and allow it to thermally equilibrate in the dark for 5-10 minutes. This ensures the population is almost entirely in the thermally stable trans form.

-

Record Baseline Spectrum: Scan the absorbance from 250 nm to 600 nm. This spectrum represents the pure trans isomer. Note the wavelength of maximum absorbance (λmax) for the intense π→π* band.

Part B: Inducing trans → cis Isomerization

-

Irradiation Setup: Remove the cuvette from the spectrophotometer. Place it at a fixed distance from the 365 nm UV light source. For kinetic studies, gentle stirring within the cuvette is recommended to ensure uniform irradiation.

-

Timed Irradiation: Irradiate the sample for a defined period (e.g., 30 seconds).

-

Measure Spectrum: Immediately after irradiation, place the cuvette back into the spectrophotometer and record a new absorbance spectrum.

-

Iterate and Monitor: Repeat steps 2 and 3, recording spectra at regular intervals. You should observe a decrease in the π→π* peak (~350-360 nm) and the growth of a new, weaker peak in the visible region (~440 nm) corresponding to the n→π* transition of the cis isomer.[2][6]

-

Photostationary State (PSS): Continue the irradiation cycles until the spectra no longer change significantly. This equilibrium point is the photostationary state (PSS), a mixture of trans and cis isomers where the rates of forward and reverse photo-reactions are equal.

Part C: Inducing cis → trans Back-Isomerization

This can be achieved via two methods using the sample at its PSS from Part B.

Method 1: Photo-reversion

-

Irradiate with Visible Light: Irradiate the cuvette with a visible light source (>420 nm).

-

Monitor Recovery: Periodically record the UV-Vis spectrum. You will observe the π→π* band increasing and the n→π* band decreasing as the cis isomer converts back to the trans isomer.

-

Completion: Continue until the spectrum matches the initial baseline spectrum recorded in Part A.

Method 2: Thermal Relaxation

-

Incubate in Dark: Place the cuvette in the spectrophotometer holder with the instrument's light source off, or in a completely dark, temperature-controlled environment (e.g., a 25 °C water bath).

-

Monitor Recovery: Record spectra at defined time intervals (e.g., every 5-10 minutes). The rate of thermal back-isomerization is typically slower than photo-reversion.

-

Completion: Continue monitoring until the spectrum has returned to its original trans state.

Expected Results and Data Interpretation

The primary output of this protocol is a series of UV-Vis spectra that map the isomerization process.

-

Spectral Changes: A clear decrease in absorbance around 350-360 nm and a corresponding increase around 440 nm is the hallmark of successful trans → cis isomerization.

-

Isosbestic Points: During the transition, the overlayed spectra should intersect at one or more "isosbestic points." These are wavelengths where the molar absorptivity of the trans and cis isomers are identical. The presence of sharp isosbestic points is a strong indicator of a clean conversion between two species without significant side reactions or degradation.

| Isomer | Transition | Typical λmax (in DMF/DMSO) | Molar Absorptivity |

| trans | π → π | ~358 nm | High |

| trans | n → π | ~440 nm | Very Low / Obscured |

| cis | π → π | ~315 nm | Lower |

| cis | n → π | ~440 nm | Low, but distinct[2] |

Senior Scientist Insights & Troubleshooting

-

Causality of Solvent Choice: The rate of thermal cis→trans relaxation is highly dependent on the isomerization mechanism. In polar solvents, a rotational mechanism is often favored, which can lead to faster thermal relaxation compared to the inversion mechanism that may dominate in nonpolar solvents.[7][8] Be aware that the half-life of your cis isomer could range from minutes to hours depending on the solvent and temperature.

-

Self-Validating Protocol: The reversibility is the key self-validating aspect of this protocol. A successful experiment should demonstrate the ability to cycle between the trans and cis-rich states multiple times with the final trans spectrum overlaying perfectly with the initial one. Any deviation may suggest photodegradation.

-

Quantum Yield Considerations: The quantum yield (Φ) is the ultimate measure of photoswitching efficiency. While a detailed calculation is complex, qualitatively, a higher quantum yield means fewer photons are needed to achieve the same degree of isomerization. The quantum yield for trans→cis isomerization of azobenzenes can be significantly reduced when the molecule is incorporated into a constrained environment, such as being tethered to DNA or locked within an MOF structure.[11][12]

References

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809–1825. [Link]

-

Smit, E., Caira, M. R., & Jordaan, J. H. L. (2022). Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. Molecules, 27(4), 1318. [Link]

-

Schnack-Petersen, A. K., Pápai, M., & Møller, K. B. (2022). Azobenzene photoisomerization dynamics: Revealing the key degrees of freedom and the long timescale of the trans-to-cis process. Journal of Photochemistry and Photobiology A: Chemistry, 426, 113744. [Link]

-

Ferreira, M. J., & Esteves da Silva, J. C. G. (2012). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Physical Chemistry & Biophysics, S2. [Link]

-

Samanta, S., & Dwivedi, H. (2015). Azobenzene Photoisomerization-Induced Destabilization of B-DNA. Biophysical Journal, 108(7), 1736–1746. [Link]

-

Smit, E., Caira, M. R., & Jordaan, J. H. L. (2022). Trans-Cis Kinetic Study of Azobenzene-4,4'-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs. PubMed, 35199276. [Link]

-

Lee, J. H., Umeda, T., & Ikeda, T. (2009). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. Chemical Physics, 361(3), 176–179. [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in Different Classes of Azobenzene. ResearchGate. [Link]

-

Smit, E., Caira, M. R., & Jordaan, J. H. L. (2022). Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. ResearchGate. [Link]

-

Lee, J. H., Umeda, T., & Ikeda, T. (2009). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. Lund University Publications. [Link]

-

Crewdson, P., & Wennemers, H. (2008). cis → trans photoisomerisation of azobenzene: a fresh theoretical look. Physical Chemistry Chemical Physics, 10(10), 1458–1464. [Link]

-

Convertino, A., et al. (2006). Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. Macromolecules, 39(5), 1997–2002. [Link]

-

Smit, E., et al. (2022). Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. MDPI. [Link]

-

Wilson, A. J., & Kool, E. T. (2013). Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence. The Journal of organic chemistry, 78(11), 5488–5494. [Link]

-

Zhang, Y., et al. (2019). The ultraviolet-visible (UV-Vis) spectrum of (a) the azobenzene-4,4-dicarboxylic acid ligand (azpy) solution and (b) Co(azpy). ResearchGate. [Link]

-

Convertino, A., et al. (2006). Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene. ResearchGate. [Link]

-

Melnikov, S. M., et al. (2020). Kinetics of photo-isomerization of azobenzene containing surfactants. The Journal of Chemical Physics, 152(2), 024701. [Link]

-

Majerz-Maniecka, K., et al. (2022). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Molecules, 27(19), 6296. [Link]

-

Ciżman, A., et al. (2021). Photophysics of azobenzene constrained in a UiO metal‐organic framework. Angewandte Chemie International Edition, 60(42), 22759-22764. [Link]

-

Gsänger, A., et al. (2010). Azobenzene photoisomerization quantum yields in methanol redetermined. Photochemical & Photobiological Sciences, 9(4), 479–481. [Link]

Sources

- 1. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Trans-Cis Kinetic Study of Azobenzene-4,4'-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4'-dicarboxylate MOFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

"step-by-step synthesis of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester via esterification"

Executive Summary & Scientific Rationale

This application note details the synthesis of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester (CAS: 5320-91-2) via acid-catalyzed Fischer esterification. This compound is a critical linker in the fabrication of Metal-Organic Frameworks (MOFs) and photo-switchable materials due to its ability to undergo reversible trans-cis photoisomerization upon UV-visible light irradiation.

Mechanistic Insight

The synthesis relies on the Fischer Esterification mechanism.[1] Unlike simple acid-base neutralizations, this is an equilibrium-driven process.[1] The carboxylic acid carbons of the azobenzene-4,4'-dicarboxylic acid are electrophilically activated by protonation (from H₂SO₄), making them susceptible to nucleophilic attack by methanol.

Critical Process Parameters (CPPs):

-

Water Management: As water is a byproduct that drives the equilibrium back to the starting material (hydrolysis), using anhydrous methanol and maintaining a high alcohol-to-acid ratio is essential to push the reaction forward (Le Chatelier's principle).

-

Thermal Control: The reaction requires sustained reflux to overcome the activation energy barrier, particularly because the azobenzene core provides steric and electronic rigidity that can reduce the reactivity of the para-carboxyl groups compared to aliphatic acids.

Safety & Pre-requisites

Warning: This protocol involves the use of corrosive acids, flammable solvents, and potentially toxic azo compounds. All operations must be performed in a certified chemical fume hood.

| Hazard Class | Reagent | Specific Danger | Mitigation |

| Corrosive | Sulfuric Acid (H₂SO₄) | Causes severe skin burns and eye damage. | Use butyl rubber gloves; add acid to solvent slowly. |

| Flammable | Methanol (MeOH) | Highly flammable; toxic if swallowed/inhaled. | Keep away from heat sources; use in fume hood. |

| Toxic | Azobenzene derivatives | Potential carcinogen/mutagen. | Avoid dust inhalation; wear N95 or P100 respirator if handling powder outside hood. |

Equipment Required:

-

Round-bottom flask (250 mL or 500 mL depending on scale)

-

Reflux condenser with drying tube (CaCl₂ or Drierite)

-

Magnetic stirrer and hot plate with oil bath

-

Rotary evaporator

-

Vacuum filtration setup (Buchner funnel)

Detailed Protocol: Acid-Catalyzed Esterification

Step 1: Reaction Setup

-

Preparation: Oven-dry all glassware overnight to minimize moisture.

-

Solvation: In a 250 mL round-bottom flask, suspend Azobenzene-4,4'-dicarboxylic acid (5.0 g, 18.5 mmol) in anhydrous Methanol (100 mL) .

-

Note: The starting acid usually has poor solubility in cold methanol. It will form a suspension.

-

-

Catalyst Addition: While stirring rapidly, add concentrated Sulfuric Acid (H₂SO₄, 2.0 mL) dropwise.

-

Technical Insight: The addition is exothermic. Adding it slowly prevents localized boiling. The acid acts as both a catalyst and a dehydrating agent.

-

Step 2: Reflux (Kinetics & Conversion)

-

Assembly: Attach the reflux condenser fitted with a drying tube to prevent atmospheric moisture ingress.

-

Heating: Heat the mixture to reflux (bath temperature ~70–75°C).

-

Duration: Maintain reflux for 18–24 hours .

-

Observation: The suspension should gradually clear or change texture as the more soluble diester forms, though the diester itself may precipitate upon saturation.

-

Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 5% Methanol in Dichloromethane). The product will have a higher R_f than the starting dicarboxylic acid (which often stays at the baseline).

-

Step 3: Work-up and Isolation

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Precipitation: If the product has not crystallized, concentrate the solution to approximately 1/3 of its original volume using a rotary evaporator. Then, cool the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation.

-

Alternative: Pour the concentrated reaction mixture into 200 mL of ice-cold water. The hydrophobic diester will precipitate out as an orange/red solid.

-

-

Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with:

-

Cold saturated NaHCO₃ solution (2 x 20 mL) to neutralize residual acid.

-

Cold water (3 x 30 mL) to remove salts.

-

Cold Methanol (1 x 10 mL) to displace water (minimize loss as product is slightly soluble).

-

Step 4: Purification[2]

-

Recrystallization: Recrystallize the crude solid from hot methanol or a mixture of Methanol/Chloroform if solubility is low.

-

Drying: Dry the purified orange crystals in a vacuum oven at 50°C for 6 hours.

Data Summary & Characterization

Expected Yield: 75% – 85% Appearance: Orange to red crystalline solid Melting Point: 242–244°C (Literature value)

| Parameter | Specification | Notes |

| Molecular Weight | 298.29 g/mol | C₁₆H₁₄N₂O₄ |

| ¹H NMR (CDCl₃) | δ 3.97 (s, 6H, -OCH₃) | Singlet confirms methyl ester groups. |

| ¹H NMR (Aromatic) | δ 7.9–8.2 (m, 8H) | AA'BB' system characteristic of para-substituted azobenzenes. |

| IR Spectroscopy | ~1720 cm⁻¹ (C=O stretch) | Strong ester carbonyl band; absence of broad -OH stretch (2500-3300 cm⁻¹) confirms full esterification. |

Process Visualization (Graphviz)

The following diagram illustrates the reaction workflow and the logical decision gates for purification.

Figure 1: Workflow for the acid-catalyzed synthesis of Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester, detailing critical decision points for reaction monitoring and purification.

References

-

MDPI. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. Molecules 2021.[2] Retrieved from [Link]

-

Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester (Analogous Procedure). Org.[2][3] Synth. 1952, 32, 55. Retrieved from [Link]

-

Royal Society of Chemistry. Water-chain mediated proton conductivity in mechanically flexible redox-active organic single crystals (Supplementary Info). Retrieved from [Link][4][5][6]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN111018706A - Synthesis method of 4, 4' -diphenyl ether dicarboxylic acid - Google Patents [patents.google.com]

Application Notes & Protocols: Fabrication of Smart Materials Using Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the fabrication and application of smart materials using Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester. We delve into the fundamental principles of azobenzene photoisomerization, provide detailed, field-proven protocols for the synthesis of the core molecule, and its subsequent incorporation into advanced photoresponsive polymers and metal-organic frameworks (MOFs). This guide emphasizes the causality behind experimental choices and includes methodologies for characterization and application, particularly in the realm of controlled drug delivery.

The Principle of Photo-Actuation: Azobenzene Isomerization

The remarkable "smart" behavior of materials functionalized with azobenzene derivatives stems from the reversible trans-cis isomerization of the central azo bond (–N=N–) upon exposure to specific wavelengths of light.[1][2][3] The trans isomer is the more thermodynamically stable state, characterized by a planar structure. Upon irradiation with Ultraviolet (UV) light (typically around 365 nm), it converts to the bent, metastable cis isomer.[4][5] This geometric change is significant, reducing the distance between the para-positions of the benzene rings from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.[4] This molecular-level motion can be harnessed to induce macroscopic changes in the material's properties, such as shape, solubility, or binding affinity.[6][7] The reverse reaction, from cis back to trans, can be triggered by visible light or occurs thermally in the dark.[4][5]

Caption: Reversible trans-cis photoisomerization of the azobenzene moiety.

Synthesis of the Core Building Block

A reliable synthesis of the azobenzene monomer is the foundational step. While Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester can be synthesized through various routes, a common and robust two-step process involves first synthesizing the dicarboxylic acid, followed by esterification.

Protocol 1: Synthesis of Azobenzene-4,4'-dicarboxylic Acid

This protocol is adapted from established methods involving diazotization and coupling reactions.[8]

Rationale: This method builds the azobenzene core from a readily available precursor, 4-aminobenzoic acid. The reaction proceeds via an electrophilic aromatic substitution, where the diazonium salt acts as the electrophile.

Materials:

-

4-aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

-

Deionized water

Procedure:

-

Diazotization: a. In a beaker, dissolve 4-aminobenzoic acid in dilute HCl. Cool the mixture to 0-5°C in an ice bath with constant stirring. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5°C. The formation of a diazonium salt solution is indicated by a slight color change.

-

Azo Coupling: a. In a separate beaker, prepare a solution of 4-aminobenzoic acid in dilute NaOH, also cooled to 0-5°C. b. Slowly add the cold diazonium salt solution from step 1b to the alkaline solution of 4-aminobenzoic acid with vigorous stirring. A colored precipitate of the sodium salt of azobenzene-4,4'-dicarboxylic acid will form.

-

Acidification and Isolation: a. After the addition is complete, continue stirring in the ice bath for 30-60 minutes. b. Acidify the mixture with concentrated HCl until the pH is strongly acidic. This will precipitate the orange-red Azobenzene-4,4'-dicarboxylic acid. c. Filter the precipitate using vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry the product in a vacuum oven.

Protocol 2: Esterification to Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester

Rationale: The esterification process increases the solubility of the molecule in organic solvents commonly used for polymerization and material fabrication. A strong acid catalyst, like sulfuric acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1]

Materials:

-

Azobenzene-4,4'-dicarboxylic acid (from Protocol 1)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Suspend the synthesized Azobenzene-4,4'-dicarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of dicarboxylic acid).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography to obtain the pure Azobenzene-4,4'-dicarboxylic Acid Dimethyl Ester as a crystalline solid.

Caption: Workflow for the synthesis of the azobenzene monomer.

Fabrication of Smart Materials

The synthesized dimethyl ester or its parent dicarboxylic acid can be incorporated into various platforms to create smart materials. Here, we present protocols for two prominent classes: photoresponsive polymers and metal-organic frameworks (MOFs).

Protocol 3: Fabrication of a Photoresponsive Polymer

Rationale: This protocol describes the incorporation of the azobenzene moiety as a side chain in a polymer backbone.[9][10] This is achieved by first modifying the azobenzene ester to contain a polymerizable group (like a methacrylate) and then copolymerizing it. The side-chain architecture allows the azobenzene units significant freedom of movement for efficient isomerization, which can induce changes in polymer solubility or conformation.[11][12]

Materials:

-

Azobenzene-4,4'-dicarboxylic acid dimethyl ester

-

Ethylene glycol

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Methyl methacrylate (MMA) (or other co-monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Monomer Synthesis (Hydroxyethyl Ester Formation & Methacrylation): a. React Azobenzene-4,4'-dicarboxylic acid dimethyl ester with a large excess of ethylene glycol under transesterification conditions to selectively form the mono-hydroxyethyl ester. This often requires a suitable catalyst and removal of methanol byproduct. b. React the resulting hydroxyl-functionalized azobenzene with methacryloyl chloride in the presence of a base like triethylamine in an anhydrous solvent (e.g., THF) at 0°C. This attaches the polymerizable methacrylate group. Purify the resulting azobenzene-methacrylate monomer via column chromatography.

-

Radical Polymerization: a. In a Schlenk flask, dissolve the azobenzene-methacrylate monomer, a co-monomer like MMA (to control the density of photo-switchable units), and the initiator (AIBN) in anhydrous THF. b. Degas the solution by performing three freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization. c. Place the sealed flask in an oil bath preheated to 60-70°C and allow the polymerization to proceed for 12-24 hours. d. Quench the reaction by exposing it to air and cooling in an ice bath. e. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane. f. Filter the polymer, wash it with the non-solvent, and dry it under vacuum to yield the final photoresponsive polymer.

Protocol 4: Fabrication of a Photoresponsive Metal-Organic Framework (MOF)

Rationale: MOFs are crystalline porous materials constructed from metal nodes and organic linkers.[13][14] By using Azobenzene-4,4'-dicarboxylic acid as the organic linker, its photo-switching ability can be integrated into the rigid framework.[15][16] Light-induced isomerization of the linker can alter the pore size and environment of the MOF, enabling applications in switchable gas adsorption or controlled guest release.[17][18] This protocol uses the dicarboxylic acid, which can be obtained by hydrolyzing the dimethyl ester or directly from Protocol 1.

Materials:

-

Azobenzene-4,4'-dicarboxylic acid (H₂-ADC)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zirconium(IV) chloride (ZrCl₄)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Screw-capped vials

Procedure:

-

In a glass vial, dissolve the metal source (e.g., Zinc nitrate hexahydrate) and the organic linker (Azobenzene-4,4'-dicarboxylic acid) in DMF. The molar ratio of metal to linker is critical and should be based on literature precedents for the desired topology (e.g., a 2:1 ratio of Zn:linker).[15]

-

Seal the vial tightly.

-

Place the vial in a programmable oven and heat it to a specific temperature (e.g., 80-120°C) for 24-72 hours. This solvothermal synthesis method promotes the growth of high-quality crystals.

-

After the reaction, allow the oven to cool down slowly to room temperature.

-

Crystals of the azobenzene-containing MOF should have formed. Carefully decant the mother liquor.

-

Solvent Exchange and Activation: a. Wash the crystals several times with fresh DMF to remove unreacted starting materials. b. Immerse the crystals in a volatile solvent like methanol or acetone for 2-3 days, replacing the solvent periodically. This step, known as solvent exchange, is crucial for removing the high-boiling-point DMF from the pores. c. Activate the MOF by heating the crystals under vacuum to remove the exchanged solvent, making the pores accessible to guest molecules.

Characterization and Validation

Confirming the successful synthesis and photo-responsiveness of the materials is a critical step.

Spectroscopic Analysis:

-

¹H NMR and FT-IR: Used to confirm the chemical structure of the synthesized monomer and the successful incorporation into the polymer.

-

UV-Vis Spectroscopy: The primary tool for observing and quantifying photoisomerization.[4] The trans isomer typically shows a strong π→π* absorption band around 320-360 nm and a weaker n→π* band around 450 nm.[4][19] Upon UV irradiation, the intensity of the π→π* band decreases significantly, while the n→π* band intensity increases, indicating the formation of the cis isomer.[4]

| Isomer | λmax (π→π) | Absorbance (π→π) | λmax (n→π) | Absorbance (n→π) |

| trans | ~360 nm | High | ~450 nm | Low |

| cis | <300 nm (Shifted) | Low | ~450 nm | High |

| Table 1: Typical changes in UV-Vis absorption spectra during the photoisomerization of azobenzene-containing materials. |

Material Analysis:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the synthesized polymers.

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the synthesized MOFs.

-

Scanning Electron Microscopy (SEM): To visualize the morphology of the fabricated materials, such as polymer films or MOF crystals.[20]

Applications in Drug Delivery

The structural changes induced by light in azobenzene-containing materials can be cleverly exploited for triggered drug release.[6][7][21] This offers the potential for site-specific therapy with high spatiotemporal precision.[6]

Mechanism: A drug can be encapsulated within a smart material, such as a hydrogel, liposome, or porous MOF functionalized with azobenzene.[17][22][23]

-

Encapsulation: In the stable trans state, the material is in a "closed" or "drug-retaining" conformation.

-

Triggering Release: When the target site is irradiated with UV light, the azobenzene units switch to the cis state. This conformational change can increase the polarity, disrupt packing, or increase the pore size of the material.[6][24]

-

Drug Release: This structural perturbation leads to the release of the encapsulated drug payload precisely at the time and location of irradiation. The use of up-conversion nanoparticles can even allow for triggering with near-infrared (NIR) light, which has better tissue penetration.[23]

Caption: Light-triggered drug release from an azobenzene-functionalized carrier.

References

-

Gao, Y., et al. (2022). Triggered azobenzene-based prodrugs and drug delivery systems. Journal of Controlled Release, 345, 459-475. Retrieved from [Link]

-

Latorre-Sánchez, M., et al. (2024). Cationic Azobenzenes as Light-Responsive Crosslinkers for Alginate-Based Supramolecular Hydrogels. Molecules, 29(6), 1269. Retrieved from [Link]

-

Ali, A., et al. (2022). Azobenzene Based Photo-Responsive Hydrogel: Synthesis, Self-Assembly, and Antimicrobial Activity. Gels, 8(7), 412. Retrieved from [Link]

-

Vallet, M., et al. (2021). Recent Advances in Application of Azobenzenes Grafted on Mesoporous Silica Nanoparticles in Controlled Drug Delivery Systems Using Light as External Stimulus. Pharmaceutics, 13(8), 1285. Retrieved from [Link]

-

Gao, Y., et al. (2022). Triggered azobenzene-based prodrugs and drug delivery systems. Journal of Controlled Release, 345, 459-475. Retrieved from [Link]

-

Beh, Y. Z., et al. (2019). Design and Applications of Photoresponsive Hydrogels. Advanced Materials, 31(32), e1900979. Retrieved from [Link]

-

Chen, Y.-C., et al. (2024). Light-Responsive Smart Nanoliposomes: Harnessing the Azobenzene Moiety for Controlled Drug Release under Near-Infrared Irradiation. International Journal of Molecular Sciences, 25(21), 12933. Retrieved from [Link]

-

Latorre-Sánchez, M., et al. (2024). Cationic Azobenzenes as Light-Responsive Crosslinkers for Alginate-Based Supramolecular Hydrogels. Preprints.org. Retrieved from [Link]

-

Zheng, M., & Yuan, J. (2022). Polymeric nanostructures based on azobenzene and their biomedical applications: synthesis, self-assembly and stimuli-responsiveness. Organic & Biomolecular Chemistry, 20(4), 749-767. Retrieved from [Link]

-

Bujak, P., et al. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Molecules, 26(14), 4299. Retrieved from [Link]

-

Chang, Y.-C., et al. (2024). Research on advanced photoresponsive azobenzene hydrogels with push–pull electronic effects: a breakthrough in photoswitchable adhesive technologies. Materials Horizons. Retrieved from [Link]

-

Han, Y., et al. (2017). Metal–organic frameworks incorporating azobenzene-based ligands as a heterogeneous Lewis-acid catalyst for cyanosilylation of imines. New Journal of Chemistry, 41(21), 12516-12522. Retrieved from [Link]

-

He, T., et al. (2019). Series of Photoswitchable Azobenzene-Containing Metal–Organic Frameworks with Variable Adsorption Switching Effect. The Journal of Physical Chemistry C, 123(1), 530-536. Retrieved from [Link]

-

Ishow, E., et al. (2014). A Novel Photoresponsive Azobenzene-Containing Miktoarm Star Polymer: Self-Assembly and Photoresponse Properties. Macromolecules, 47(11), 3572-3582. Retrieved from [Link]

-

Bandara, H. M. D., & Dunuweera, S. P. (2014). Synthesis of Azobenzenes: The Coloured Pieces of Molecular Materials. Scribd. Retrieved from [Link]

- CN101851175A - Preparation method of azobenzene compounds. (n.d.). Google Patents.

-

Vibzzlab. (2023, August 13). Azobenzene : Organic Synthesis. YouTube. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

-

van den Berg, O., et al. (2022). Optical Patterning in Photoresponsive Azobenzene-Based Waterborne Coatings. ACS Applied Polymer Materials, 4(12), 9200-9210. Retrieved from [Link]

-

Wang, H., et al. (2021). Functionalized Dynamic Metal–Organic Frameworks as Smart Switches for Sensing and Adsorption Applications. ResearchGate. Retrieved from [Link]

-

Liu, X., et al. (2023). Azo-Linkage Redox Metal–Organic Framework Incorporating Carbon Nanotubes for High-Performance Aqueous Energy Storage. International Journal of Molecular Sciences, 24(22), 16183. Retrieved from [Link]

-

Zhang, H., et al. (2021). Synthetic azobenzene-containing metal–organic framework ion channels toward efficient light-gated ion transport at the subnanoscale. Nanoscale, 13(3), 1761-1768. Retrieved from [Link]

-

Mogale, R., et al. (2022). Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs. Molecules, 27(4), 1370. Retrieved from [Link]

-

Zhang, X., et al. (2021). Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties. Materials Chemistry Frontiers, 5(5), 2277-2284. Retrieved from [Link]

-

Kenawy, E.-R., et al. (2007). Synthesis for azobenzene 4,4-dicarboxylic acid. ResearchGate. Retrieved from [Link]

-

Xu, G., et al. (2019). Photoresponsive polymers with multi-azobenzene groups. Polymer Chemistry, 10(33), 4389-4401. Retrieved from [Link]

-

Lee, S. H., et al. (2009). Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid. Chemical Physics, 361(3), 176-179. Retrieved from [Link]

-

Xu, G., et al. (2019). Photoresponsive polymers with multi-azobenzene groups. ResearchGate. Retrieved from [Link]

-